molecular formula C9H6N2O3 B1296827 5-Nitroisoquinolin-1(2H)-one CAS No. 82827-08-5

5-Nitroisoquinolin-1(2H)-one

Cat. No. B1296827
CAS RN: 82827-08-5
M. Wt: 190.16 g/mol
InChI Key: GMDPUTAUKHHDCI-UHFFFAOYSA-N
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Description

5-Nitroisoquinolin-1(2H)-one is a chemical compound that belongs to the isoquinolinone family. It has a molecular formula of C9H6N2O3 and a molecular weight of 190.16 g/mol .


Synthesis Analysis

The synthesis of 5-Nitroisoquinolin-1(2H)-one involves several steps, including the use of LDA in THF at 0 °C, which results in a styrylurethane . This is followed by a thermally induced electrocyclic cyclization when a solution of the compound in o-xylene containing 10% Pd/C is refluxed .


Molecular Structure Analysis

The molecular structure of 5-Nitroisoquinolin-1(2H)-one is represented by the linear formula C9H6N2O3 .


Chemical Reactions Analysis

The chemical reactions involving 5-Nitroisoquinolin-1(2H)-one are complex and can result in a variety of products. For example, a reaction with LDA in THF at 0 °C for 1.5 hours can result in a complex reaction mixture .


Physical And Chemical Properties Analysis

5-Nitroisoquinolin-1(2H)-one has a molecular weight of 190.16 g/mol . It is stored in a sealed, dry environment at 2-8°C .

Scientific Research Applications

Electron Transfer Reactions

5-Nitroisoquinolin-1(2H)-one has been studied for its role in electron transfer reactions. For instance, 1-Chloromethyl-5-nitroisoquinoline, a derivative, showed reactivity with the 2-nitropropane anion, indicating its potential in medicinal chemistry, especially in antineoplastic agents (Vanelle et al., 1994).

Amination Reactions

The compound has been used in amination reactions, as demonstrated by the conversion of various nitroisoquinolines, including 5-nitroisoquinoline, into mono- or bis(methylamino)-substituted nitro compounds using liquid methylamine solutions (Woźniak & Nowak, 1994).

Synthesis of Novel Compounds

5-Nitroisoquinolin-1(2H)-one has been instrumental in synthesizing new compounds. One study achieved the synthesis of 1-chloro-5-nitroisoquinoline, leading to the development of novel Acyl Transfer Catalysts Containing Isoquinoline, identified as new compounds through nuclear magnetic resonance and other techniques (Chen Pei-ran, 2008).

Inhibitor of PARP-2

Research into 4-alkyl-, 4-aryl-, and 4-arylamino-5-aminoisoquinolin-1-ones related to 5-nitroisoquinolin-1(2H)-one led to the identification of a new potent and selective inhibitor of poly(ADP-ribose)polymerase-2 (PARP-2), highlighting its potential in drug development (Sunderland et al., 2011).

Interaction with DNA

A study on 5-nitroisoquinoline and its zinc(II) halide complexes revealed insights into the bonding and interactions of these molecules with DNA. This research aids in understanding the molecular interactions crucial for drug design and development (Yurdakul et al., 2015).

Antimalarial Activity

Novel aldimine and hydrazone isoquinoline derivatives, obtained from 1-formyl-5-nitroisoquinoline, exhibited activity against a chloroquine-resistant Plasmodium falciparum strain, indicating potential applications in antimalarial drug development (Rathelot et al., 1995).

properties

IUPAC Name

5-nitro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-9-7-2-1-3-8(11(13)14)6(7)4-5-10-9/h1-5H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDPUTAUKHHDCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CNC2=O)C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60282704
Record name 5-nitro-1(2H)-isoquinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitroisoquinolin-1(2H)-one

CAS RN

82827-08-5
Record name 82827-08-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27502
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-nitro-1(2H)-isoquinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.51 g (13.13 mmol) of 5-nitroisocoumarin is added in 100 ml of ethanol. Ammonia is pressure-forced in an autoclave. The product precipitates and is suctioned off. 1.98 g (79.7%) of the desired compound is isolated.
Quantity
2.51 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
79.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of studying 1-benzylisoquinolines, and how does this relate to the compound 5-nitroisoquinolin-1(2H)-one?

A1: 1-Benzylisoquinolines are a crucial class of compounds in natural product chemistry. They serve as biogenetic precursors to a wide array of naturally occurring molecules with significant pharmacological activities []. While the exact relationship between 1-benzylisoquinolines and 5-nitroisoquinolin-1(2H)-one isn't explicitly detailed in the provided abstract, the study's focus on the rearrangement of a complex molecule containing the 5-nitroisoquinolin-1(2H)-one moiety suggests that understanding its chemistry could offer valuable insights into the broader synthesis and potential applications of pharmacologically relevant 1-benzylisoquinoline derivatives.

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